2-(Cyclopropylmethoxy)-4-methylphenol
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Overview
Description
2-(Cyclopropylmethoxy)-4-methylphenol is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropylmethoxy group attached to a phenol ring, which is further substituted with a methyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-4-methylphenol typically involves the reaction of 4-methylphenol with cyclopropylmethanol in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where the phenol is deprotonated using a strong base such as sodium hydride, followed by the addition of cyclopropylmethanol. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, more efficient catalysts, and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Scientific Research Applications
2-(Cyclopropylmethoxy)-4-methylphenol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying enzyme interactions.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-4-methylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The cyclopropylmethoxy group may also contribute to the compound’s overall binding affinity and specificity. Detailed studies on the molecular pathways involved are necessary to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylmethoxy)phenol
- 4-Methylphenol
- 2-Methoxy-4-methylphenol
Uniqueness
2-(Cyclopropylmethoxy)-4-methylphenol is unique due to the presence of both the cyclopropylmethoxy and methyl groups on the phenol ring. This combination of functional groups imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, setting it apart from similar compounds.
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)-4-methylphenol |
InChI |
InChI=1S/C11H14O2/c1-8-2-5-10(12)11(6-8)13-7-9-3-4-9/h2,5-6,9,12H,3-4,7H2,1H3 |
InChI Key |
ULVXNCLZEFGDLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)OCC2CC2 |
Origin of Product |
United States |
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